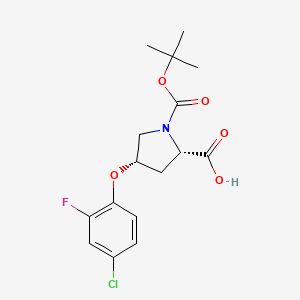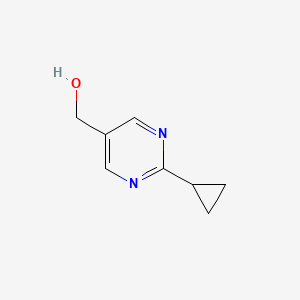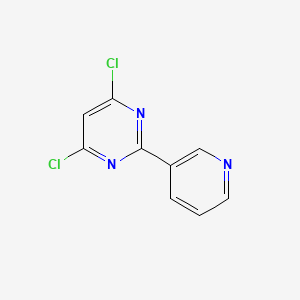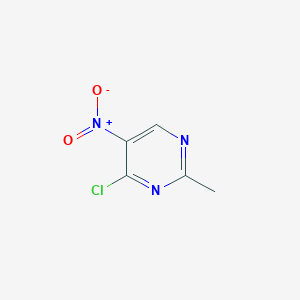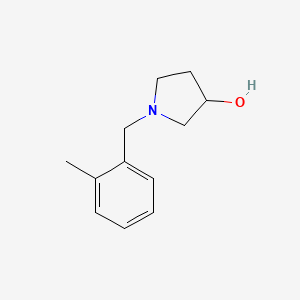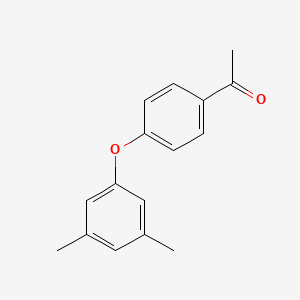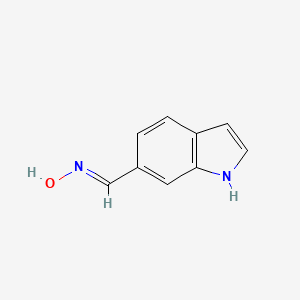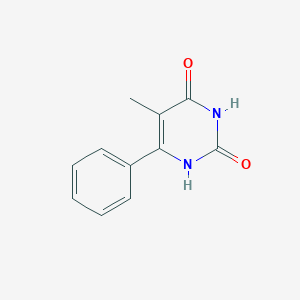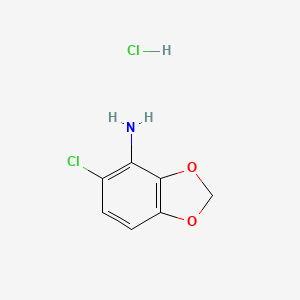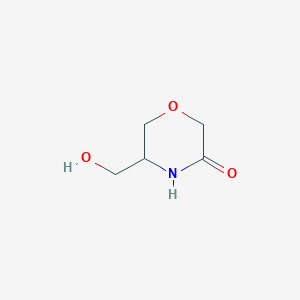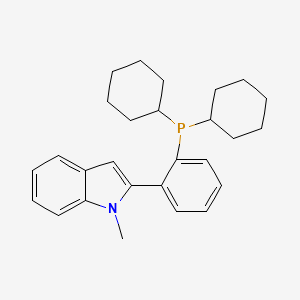![molecular formula C15H16N2O3S B1361007 [{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid CAS No. 1142205-26-2](/img/structure/B1361007.png)
[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-Oxo-2-[(2-thienylmethyl)amino]ethyl](phenyl)-amino]acetic acid, more commonly known as OTA, is a thiophene-containing amino acid that has been studied extensively for its potential medicinal applications. OTA is a naturally occurring compound that can be found in foods such as wheat, barley, and rye, and is also produced by certain species of fungi. OTA has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Chemical Reactions :
- A study by Al-Mousawi and El-Apasery (2012) demonstrated the use of similar compounds in condensation reactions, highlighting their potential in synthesizing various organic compounds. This study provides insight into the chemical behavior and potential applications in organic synthesis of related compounds (Al-Mousawi & El-Apasery, 2012).
Antimicrobial Applications :
- Kalekar, Bhat, and Koli (2011) synthesized similar compounds for antimicrobial activity testing, indicating the potential use of your compound in developing new antimicrobials (Kalekar, Bhat, & Koli, 2011).
- Similarly, Desai, Shihora, and Moradia (2007) explored the synthesis of related compounds for antibacterial and antifungal applications, underscoring the relevance of such compounds in the field of medicine (Desai, Shihora, & Moradia, 2007).
Pharmacological Research :
- Yanagisawa et al. (1988) studied derivatives of a similar structure for their angiotensin-converting enzyme inhibitory activities, suggesting potential applications in cardiovascular therapeutics (Yanagisawa et al., 1988).
Chemical Synthesis and Characterization :
- Research by Date, Iyer, and Ghosh (2004) on the synthesis of a bifunctional β‐silylketone, a precursor for a solid-supported β‐silylethanol anchoring group, demonstrates the versatility of similar compounds in chemical synthesis (Date, Iyer, & Ghosh, 2004).
properties
IUPAC Name |
2-(N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(16-9-13-7-4-8-21-13)10-17(11-15(19)20)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETAKEHWIQQEEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)
